molecular formula C9H8BrNO B1268073 3-Bromo-4-methoxyphenylacetonitrile CAS No. 772-59-8

3-Bromo-4-methoxyphenylacetonitrile

Cat. No. B1268073
CAS RN: 772-59-8
M. Wt: 226.07 g/mol
InChI Key: OBJKHHRZMIIEOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods for compounds structurally related to 3-Bromo-4-methoxyphenylacetonitrile, such as 4-hydroxy-3-methoxyphenylacetonitrile, involve multiple steps starting from vanillin. Optimal conditions have been identified, including the use of KF/Al2O3 as a dehydrant, showcasing the simplicity and economy of the method (Lai Yi-tian, 2012). Another study outlines a synthesis route via protection, reduction, chloridization, and nitrilation, achieving high yields under optimal conditions (Chen Ying-qi, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-4-methoxyphenylacetonitrile, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals interesting features. The methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent tilts significantly, demonstrating the effects of electron-withdrawing and electron-donating substituents on molecular geometry (I. Guzei et al., 2010).

Chemical Reactions and Properties

Research on related compounds highlights the versatility in chemical reactions. For instance, the regioselective bromination of 4-methoxyphenylacetic acid yields high-purity products, illustrating the influence of substituents on reaction outcomes (I. Guzei et al., 2010). Additionally, studies on the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles show the formation of cyclopropane derivatives, offering insights into the reactivity of bromo-methoxy compounds (F. Fariña et al., 1986).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of structurally similar compounds provide a basis for understanding the behavior of 3-Bromo-4-methoxyphenylacetonitrile. These properties are crucial for its application in various chemical reactions and synthesis processes.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are pivotal for leveraging 3-Bromo-4-methoxyphenylacetonitrile in synthetic chemistry. Studies like the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) illustrate the compound's utility in material science and its electron-donating and withdrawing characteristics (Atilla Cihaner & A. Önal, 2007).

Scientific Research Applications

Antibacterial Activity

3-Bromo-4-methoxyphenylacetonitrile, a bromotyrosine-derived metabolite, has been identified in the sponge Psammaplysilla purpurea. This compound has shown potential in antibacterial applications. Researchers isolated this compound along with other related metabolites, analyzing their antibacterial properties (Goud et al., 2003).

Chemical Reactivity and Synthesis

This compound plays a role in various chemical synthesis processes. For instance, it's involved in the generation and study of aryl enol radical cations in solution. These cations are important for understanding reaction mechanisms and can be studied through laser flash photolysis (Schepp, 2004). Moreover, improvements in the synthesis of related compounds, such as 4-hydroxy-3-methoxyphenylacetonitrile, have been reported, showcasing the versatility of these molecules in chemical manufacturing (Yi-tian, 2012).

Electrochemical Applications

In the field of electrochemistry, derivatives of 3-Bromo-4-methoxyphenylacetonitrile, like 3-bromo-4-methoxythiophene, have been successfully polymerized. This has applications in creating electrochromic devices with potential uses in smart windows and displays (Cihaner & Önal, 2007).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJKHHRZMIIEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335030
Record name 3-Bromo-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxyphenylacetonitrile

CAS RN

772-59-8
Record name 3-Bromo-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methoxybenzyl Cyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of compound 4-methoxyphenyl acetonitrile (5.88 g, 40 mmol), KBr (9.52 g, 80 mmol), tetrabutylammonium chloride (332 mg, 1.2 mmol) in dichloroethane (80 mL), was added 21% w/w nitric acid (48 g, 160 mmol). The reaction mixture was stirred at rt for 20 h, diluted with dichloromethane (80 mL) and washed with sat. NaHCO3 aq. (2×50 mL), water (2×50 mL), brine and dried over Na2SO4. After removal of solvent under vacuum, the residue was triturated with Et2O (10 ml)/hexanes (40 ml) to give 6.32 g of product; Yield: 70%.
Quantity
5.88 g
Type
reactant
Reaction Step One
Name
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
332 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
TV Goud, M Srinivasulu, VLN Reddy… - Chemical and …, 2003 - jstage.jst.go.jp
… Two new bromotyrosine-derived metabolites (1, 2) have been isolated along with the known compounds 3,5dibromo-4-methoxyphenylacetonitrile, 3-bromo-4-methoxyphenylacetonitrile…
Number of citations: 26 www.jstage.jst.go.jp
Y Venkateswarlu, R Chavakula - Journal of Natural Products, 1995 - ACS Publications
… -4-methoxyphenylacetonitrile [1], 3-bromo-4methoxyphenylacetonitrile [2], and 3,5dibromo-4… compound 2 was identified as 3-bromo-4-methoxyphenylacetonitrile. Previously, compound …
Number of citations: 22 pubs.acs.org
YM Goo - 1979 - search.proquest.com
The constituents of three species of a marine sponge, Aplysina fistularis, were examined by gas chromatography/mass spectrometry (GC/MS), high pressure liquid chromatography (…
Number of citations: 7 search.proquest.com
KV Nagaraja, PD Shaw - Archives of biochemistry and biophysics, 1982 - Elsevier
Among the antifungal compounds from Aplysina fistularis, 2,6-dibromobenzoquinone (DBQ) was the most potent inhibitor of wheat germ RNA polymerase II (Ribonucleosidetriphosphate…
Number of citations: 12 www.sciencedirect.com
JH Shah, S Izenwasser, B Geter-Douglass… - Journal of medicinal …, 1995 - ACS Publications
… Compound lb was prepared (10.2 g, 45 mmol, 90%) from 3-bromo4-methoxyphenylacetonitrile according to the procedure described for the synthesis of la. …
Number of citations: 32 pubs.acs.org
SM Pyle, GW Sovocool, LA Riddick - Talanta, 2006 - Elsevier
… These included an isomer of 3-bromo-4-methoxyphenylacetonitrile, chloroalkyl phosphates (both flame retardants) [17], and three structurally similar tribrominated compounds: a phenol…
Number of citations: 10 www.sciencedirect.com
K Ravinder, AV Reddy, TV Raju, Y Venkateswarlu - ARKIVOC, 2005 - arkat-usa.org
A new dibromo tyrosine-derived metabolite N-({3, 5-dibromo-4-[3-(methylamino) propoxy] phenyl} ethyl) carbamic acid methyl ester (1) and a known dibromotyrosine derivative …
Number of citations: 5 www.arkat-usa.org
HP Ng, K May, JG Bauman, A Ghannam… - Journal of medicinal …, 1999 - ACS Publications
… )-4-(4-chlorophenyl)-4-hydroxy-1-piperidinepentanenitrile, hydrochloride salt (6az) was prepared in a manner similar to 6bh starting with 3-bromo-4-methoxyphenylacetonitrile (678 mg, …
Number of citations: 102 pubs.acs.org
MW Heaven, K Wild, V Verheyen, A Cruickshank… - Bioresource …, 2011 - Elsevier
Bioreactors are often an integral part of dairy factory efforts to reduce the biological oxygen demand of their wastewater. In this study, infeed, mixed liquor and supernatant samples of an …
Number of citations: 20 www.sciencedirect.com
TV GOUD - 2003 - INDIAN INSTITUTE OF CHEMICAL …
Number of citations: 0

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